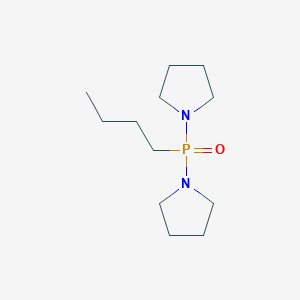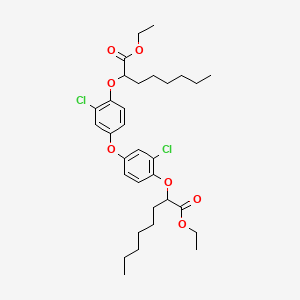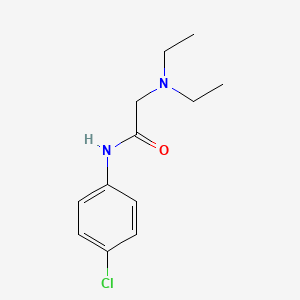
1,1'-(Butylphosphoryl)dipyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Butylphosphoryl)dipyrrolidine is an organic compound that features a butylphosphoryl group attached to two pyrrolidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butylphosphoryl)dipyrrolidine typically involves the reaction of pyrrolidine with butylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of 1,1’-(Butylphosphoryl)dipyrrolidine may involve a continuous flow process where pyrrolidine and butylphosphoryl chloride are fed into a reactor in a controlled manner. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Butylphosphoryl)dipyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of 1,1’-(Butylphosphoryl)dipyrrolidine.
Reduction: Phosphine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Butylphosphoryl)dipyrrolidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-(Butylphosphoryl)dipyrrolidine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pyrrolidine rings can interact with biological macromolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Butylphosphoryl chloride: A precursor used in the synthesis of 1,1’-(Butylphosphoryl)dipyrrolidine.
N-Butylpyrrolidine: A compound with a butyl group attached to a single pyrrolidine ring.
Uniqueness: 1,1’-(Butylphosphoryl)dipyrrolidine is unique due to the presence of both a butylphosphoryl group and two pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63501-69-9 |
|---|---|
Molekularformel |
C12H25N2OP |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
1-[butyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine |
InChI |
InChI=1S/C12H25N2OP/c1-2-3-12-16(15,13-8-4-5-9-13)14-10-6-7-11-14/h2-12H2,1H3 |
InChI-Schlüssel |
YPBADYXJMNFXJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=O)(N1CCCC1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)


![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)

![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)

![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)




![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)
![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)
